![molecular formula C13H18O2S B14234652 [3-(Prop-2-ene-1-sulfonyl)butyl]benzene CAS No. 501325-57-1](/img/structure/B14234652.png)
[3-(Prop-2-ene-1-sulfonyl)butyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Prop-2-ene-1-sulfonyl)butyl]benzene is an organic compound with the molecular formula C13H18O2S This compound contains a benzene ring substituted with a butyl group that has a prop-2-ene-1-sulfonyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Prop-2-ene-1-sulfonyl)butyl]benzene typically involves the reaction of benzene with a butyl group containing a prop-2-ene-1-sulfonyl substituent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
[3-(Prop-2-ene-1-sulfonyl)butyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
[3-(Prop-2-ene-1-sulfonyl)butyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [3-(Prop-2-ene-1-sulfonyl)butyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [3-(Prop-2-ene-1-sulfonyl)butyl]benzene include other sulfonyl-substituted benzene derivatives and compounds with similar structural features, such as:
- This compound
- This compound
- This compound .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the prop-2-ene-1-sulfonyl group, which imparts distinct chemical and physical properties. These properties make it suitable for various applications and differentiate it from other similar compounds .
Propiedades
Número CAS |
501325-57-1 |
|---|---|
Fórmula molecular |
C13H18O2S |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
3-prop-2-enylsulfonylbutylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-3-11-16(14,15)12(2)9-10-13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3 |
Clave InChI |
QEXKETAULAXACI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)S(=O)(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
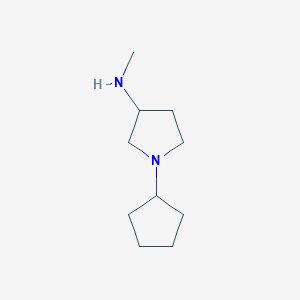
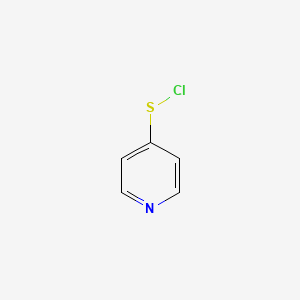
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)

![(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane](/img/structure/B14234607.png)
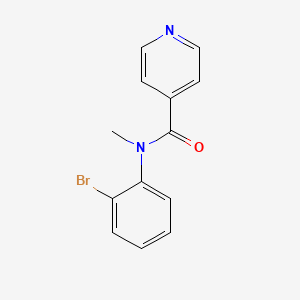
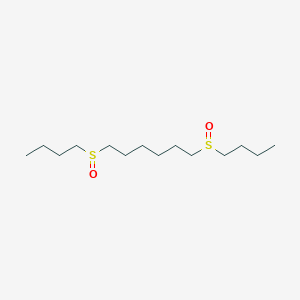
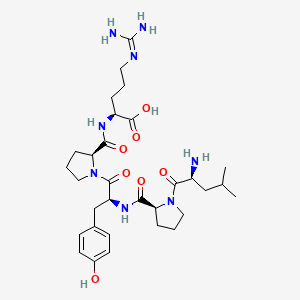
![2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14234622.png)
![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14234644.png)
